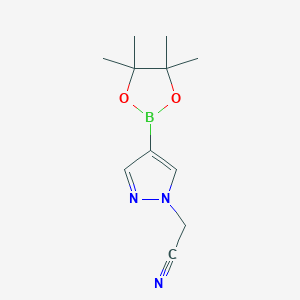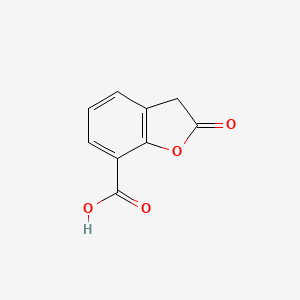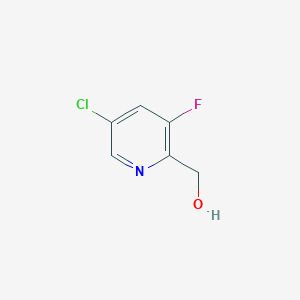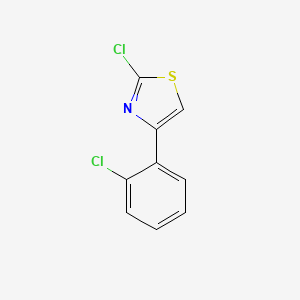
2-Chloro-4-(2-chlorophenyl)thiazole
説明
2-Chloro-4-(2-chlorophenyl)thiazole is a chemical compound with the molecular formula C9H5Cl2NS . It is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in 2-Chloro-4-(2-chlorophenyl)thiazole consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The structure of this compound suggests that it has reacted with singlet oxygen via a [4+2] Diels-Alder cycloaddition upon photo-irradiation to cause photo-oxygenation in the solid-state .科学的研究の応用
Corrosion Inhibition
2-Chloro-4-(2-chlorophenyl)thiazole and its derivatives have been extensively studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies suggest that these compounds can effectively inhibit corrosion of iron and mild steel. The studies reveal that these molecules interact strongly with the metal surface, offering protective properties against corrosion. This is attributed to the quantum chemical parameters such as highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and other factors that are favorable for corrosion inhibition (Kaya et al., 2016).
Drug Transport and Stability
Thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, have been reported to face challenges such as low aqueous solubility and instability. Research has been conducted to improve the solubility and stability of these compounds. For instance, a novel system involving gold nanoparticles stabilized with a complex of βcyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole has been developed. This system shows promise in enhancing the delivery of thiazole-based drugs, offering a new approach for drug transport in therapeutic applications (Asela et al., 2017).
Antimicrobial Applications
Several derivatives of 2-Chloro-4-(2-chlorophenyl)thiazole have been synthesized and tested for their antimicrobial activities against a variety of bacterial and fungal strains. Compounds such as 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines have shown potent antibacterial and antifungal activity. These findings indicate the potential of thiazole derivatives in developing new antimicrobial agents (Dawane et al., 2010).
Intramolecular Hydrogen Bond Studies
Research on thiazole derivatives, including 2-Chloro-4-(2-chlorophenyl)thiazole, has also focused on understanding the nature of intramolecular hydrogen bonds. These studies provide insights into the electronic and structural properties of these molecules, which are essential in designing molecules with desired chemical and physical properties (Castro et al., 2007).
Safety And Hazards
According to its Safety Data Sheet, 2-Chloro-4-(2-chlorophenyl)thiazole is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDQSALAQIARMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chlorophenyl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



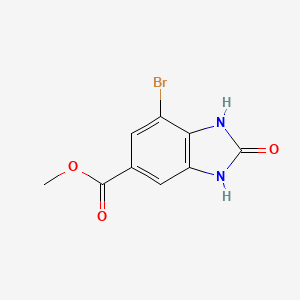
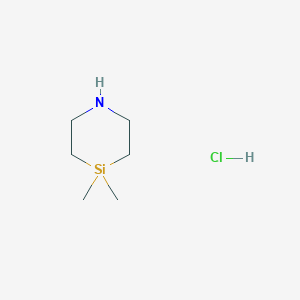
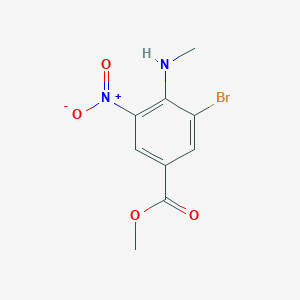
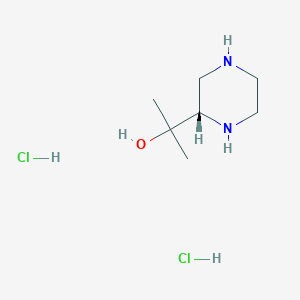
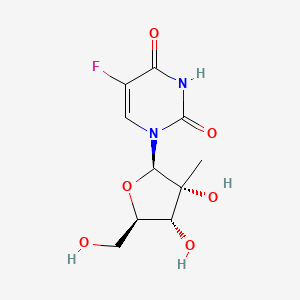
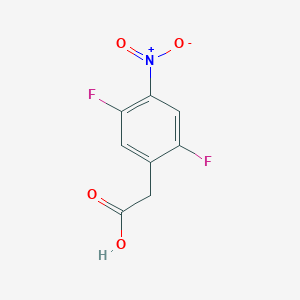
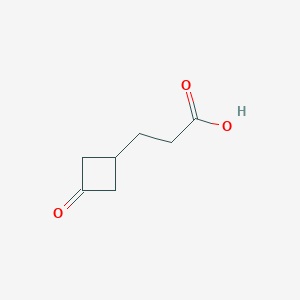
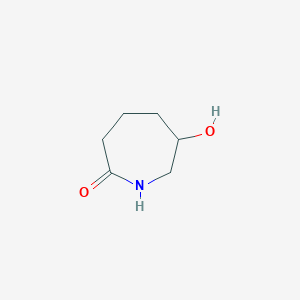
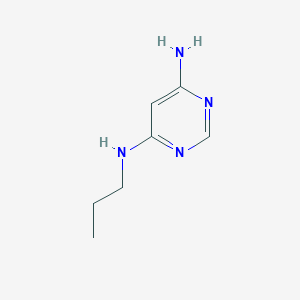
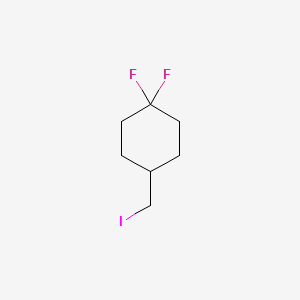
![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
